2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
Description
Structural Identification and Nomenclature
The systematic IUPAC name This compound delineates its three primary components:
- Benzodioxole core : A bicyclic structure with fused benzene and 1,3-dioxole rings, contributing metabolic stability and planar geometry.
- Acetamide linker : A -CH2-C(=O)-NH- group enabling hydrogen bonding and structural flexibility.
- Pyridine-thiophene substituent : A pyridin-3-ylmethyl group substituted at position 5 with a thiophen-3-yl moiety, enhancing electronic diversity and binding potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂O₃S |
| Molecular Weight | 339.39 g/mol |
| SMILES | NC(=O)Cc1ccc2c(c1)OCO2.Cc1cnc(c(c1)c2ccsc2)C |
| Key Functional Groups | Benzodioxole, acetamide, pyridine, thiophene |
The benzodioxole ring (C₇H₅O₂) anchors the structure, while the pyridine-thiophene unit (C₁₀H₇NS) introduces π-π stacking and dipole interactions. The acetamide bridge facilitates conformational adaptability, critical for target engagement.
Historical Context of Benzodioxol-Acetamide Hybrid Compounds
Benzodioxol-acetamide hybrids emerged in the late 20th century as derivatives of natural benzodioxole-containing compounds like myristicin and safrole. Early studies focused on their psychoactive properties, but medicinal applications expanded with the discovery of their enzyme-modulating capabilities. For example, 2-(2H-1,3-benzodioxol-5-yl)acetamide (CAS 5661-47-2) became a precursor for antipsychotic agents due to its dopamine receptor affinity.
The integration of acetamide groups marked a strategic shift toward improving solubility and bioavailability. Hybrids such as N-(1,3-benzodioxol-5-ylmethyl)acetamide (CAS 59682-83-6) demonstrated enhanced blood-brain barrier penetration, spurring interest in neurological therapeutics. Contemporary derivatives, including the title compound, leverage heterocyclic appendages to target kinase pathways and GPCRs.
Significance of Heterocyclic Moieties in Medicinal Chemistry
Heterocycles dominate modern pharmacophores due to their versality in mimicking endogenous molecules and participating in key binding interactions:
The benzodioxole core resists oxidative degradation, prolonging half-life. Pyridine’s nitrogen atom enables hydrogen bonding with aspartate or glutamate residues in enzymatic pockets. Thiophene’s sulfur atom participates in hydrophobic interactions and enhances compound rigidity, reducing entropic penalties during binding. Synergistically, these moieties create a multifunctional agent capable of engaging diverse biological targets, from kinases to neurotransmitter receptors.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(7-13-1-2-17-18(6-13)24-12-23-17)21-9-14-5-16(10-20-8-14)15-3-4-25-11-15/h1-6,8,10-11H,7,9,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKLJNITONXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Benzodioxol vs. Benzoxazol : The benzodioxol group in the target compound provides greater electron density compared to the benzoxazol analog, which may improve binding to receptors requiring aromatic stacking (e.g., serotonin receptors) .
- Thiophene-Pyridine vs. Methoxyphenoxy: The thiophene-pyridine unit offers a planar, conjugated system conducive to interactions with enzymes like kinases or cytochrome P450 isoforms, whereas methoxyphenoxy groups may favor passive diffusion across lipid membranes .
Pharmacological and Physicochemical Properties
- Solubility : The benzodioxol-thiophene-pyridine structure likely confers moderate aqueous solubility (logP ~2.5–3.5), similar to benzoxazol analogs .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the pyridine nitrogen may mitigate this by acting as a hydrogen-bond acceptor, as seen in related compounds .
- Target Selectivity: Benzodioxol-containing analogs exhibit affinity for monoamine transporters (e.g., SERT, DAT), whereas benzoxazol derivatives show preferential activity at GABAergic targets .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic molecule featuring a benzodioxole moiety, a thiophene ring, and a pyridine structure. This unique combination of structural elements suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula for this compound is , and it has various identifiers including its IUPAC name and SMILES representation. The presence of diverse functional groups within its structure may contribute to its biological interactions.
Antidiabetic Properties
Recent studies have highlighted the potential of benzodioxole derivatives, including our compound of interest, as effective inhibitors of α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM, indicating strong potential for antidiabetic applications . Furthermore, in vivo studies using streptozotocin-induced diabetic mice showed that these compounds could significantly reduce blood glucose levels, suggesting their efficacy in managing diabetes .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro cytotoxicity assays revealed that certain benzodioxole derivatives exhibited notable activity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, one derivative demonstrated an IC50 value between 26–65 µM against four different cancer cell lines . The selectivity towards cancer cells over normal cells underscores the therapeutic promise of this class of compounds.
The biological activity of This compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction leads to modulation of various biological pathways that are critical in disease processes, particularly those related to metabolism and cell proliferation.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity (>95%) be ensured during purification?
- Methodology : The synthesis typically involves a multi-step approach:
Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring (based on analogous heterocyclic coupling in ).
Amidation using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the acetamide bond (as in ).
Purification : Use silica-gel column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) followed by recrystallization in ethanol to achieve >95% purity .
- Critical Step : Monitor reaction progress via TLC and confirm intermediate structures using FT-IR (C=O stretch at ~1650 cm⁻¹) and LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing the thiophene-pyridine-acetamide backbone?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals (e.g., benzodioxole protons at δ 6.7–6.9 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- HPLC-UV : Use a C18 column (MeCN:H2O 60:40) to assess purity and detect byproducts .
- Elemental Analysis : Validate molecular formula (e.g., C20H17N2O3S) with ≤0.3% deviation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in the benzodioxole-thiophene hybrid system?
- Methodology :
- Crystallization : Grow crystals via slow evaporation in DCM/hexane (1:2) at 4°C (as in ).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL, focusing on dihedral angles between benzodioxole and thiophene rings to assess planarity .
- Ambiguity Resolution : Compare experimental bond lengths (C–S: ~1.70 Å; C–O: ~1.36 Å) with DFT-calculated values to validate hybridization states .
Q. What strategies address contradictions in reported biological activity data between in vitro and cell-based assays?
- Methodology :
- Dose-Response Optimization : Test concentrations from 1 nM–100 µM in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to identify off-target effects .
- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to assess degradation kinetics impacting cellular activity .
- Data Normalization : Use internal controls (e.g., β-actin for Western blots) and statistical tools (ANOVA with Tukey’s post-hoc test) to minimize variability .
Q. How do computational docking studies reconcile differences in receptor binding affinities across structural analogs?
- Methodology :
- Ligand Preparation : Generate 3D conformers using Open Babel and optimize with Gaussian09 (B3LYP/6-31G* basis set) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., kinase domains). Compare binding poses and ∆G values for analogs with varying thiophene substituents .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., hydrogen bonds with pyridine N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
